molecular formula C11H18N2O B11901609 2-Propyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one CAS No. 62582-93-8

2-Propyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one

Cat. No.: B11901609
CAS No.: 62582-93-8
M. Wt: 194.27 g/mol
InChI Key: RDLLGDJKMUXLOJ-UHFFFAOYSA-N
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Description

2-Propyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzamide with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions may vary, but typically involve heating the reactants in a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Specific details would depend on the industrial setup and desired production scale.

Chemical Reactions Analysis

Types of Reactions

2-Propyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce dihydroquinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Propyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: The parent compound of the quinazolinone family.

    Dihydroquinazolinone: A reduced form of quinazolinone.

    Benzodiazepines: Compounds with a similar heterocyclic structure.

Uniqueness

2-Propyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is unique due to its specific substitution pattern and potential biological activities. Its propyl group and hexahydroquinazolinone core may confer distinct properties compared to other quinazolinone derivatives.

Properties

CAS No.

62582-93-8

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

2-propyl-2,3,5,6,7,8-hexahydro-1H-quinazolin-4-one

InChI

InChI=1S/C11H18N2O/c1-2-5-10-12-9-7-4-3-6-8(9)11(14)13-10/h10,12H,2-7H2,1H3,(H,13,14)

InChI Key

RDLLGDJKMUXLOJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1NC2=C(CCCC2)C(=O)N1

Origin of Product

United States

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